

In-Depth Technical Guide to the Physical Characteristics of 3-Aminobiphenyl-d9

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Compound of Interest

Compound Name: 3-Aminobiphenyl-d9

Cat. No.: B561750

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **3-Aminobiphenyl-d9**. The information is compiled from various sources to assist researchers and scientists in its application, particularly in drug development and analytical studies.

Chemical Identity and Properties

3-Aminobiphenyl-d9 is a deuterated analog of 3-Aminobiphenyl. The incorporation of nine deuterium atoms makes it a valuable internal standard for quantitative analysis by mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS)[1].

Property	Value	Source
CAS Number	1020718-93-7	[2][3]
Molecular Formula	C ₁₂ H ₂ D ₉ N	[3][4]
Molecular Weight	178.28 g/mol	
Synonyms	3-Aminobiphenyl D9; m-Phenylaniline-d9; 3-Amino-1,1'-biphenyl-d9; 3-Biphenylamine-d9; [1,1'-Biphenyl-2,2',3',4,4',5,5',6,6'-d9]-3-amine	
IUPAC Name	2,3,4,6-tetradeuterio-5-(2,3,4,5,6-pentadeuteriophenyl)aniline	

Physical Properties

Detailed experimental data on the physical properties of **3-Aminobiphenyl-d9** is limited. The appearance is generally described as a light beige or pale yellow low-melting solid or oil. For reference, the physical properties of the non-deuterated analog, 3-Aminobiphenyl (CAS: 2243-47-2), are provided below.

Property	Value	Source
Appearance	Light Beige Low-melting Solid	
Solubility	Slightly soluble in Chloroform and Methanol. Soluble in Dichloromethane and Ethyl Acetate.	
Storage Temperature	-20°C	

Data for non-deuterated 3-Aminobiphenyl (CAS: 2243-47-2):

Property	Value	Source
Melting Point	28-33 °C	
Melting Point	31-31.5 °C	
Boiling Point	Not available for 3-Aminobiphenyl-d9	
Density	1.077 g/cm ³ (for 3-Aminobiphenyl)	

Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **3-Aminobiphenyl-d9** are not readily available in the public domain. Researchers requiring this information should refer to the certificate of analysis provided by the supplier or perform their own spectral analysis.

Experimental Protocols

Detailed experimental protocols for the synthesis or specific analytical applications of **3-Aminobiphenyl-d9** are not widely published. Its primary application is as an internal standard in quantitative analytical methods. A general workflow for its use is described below.

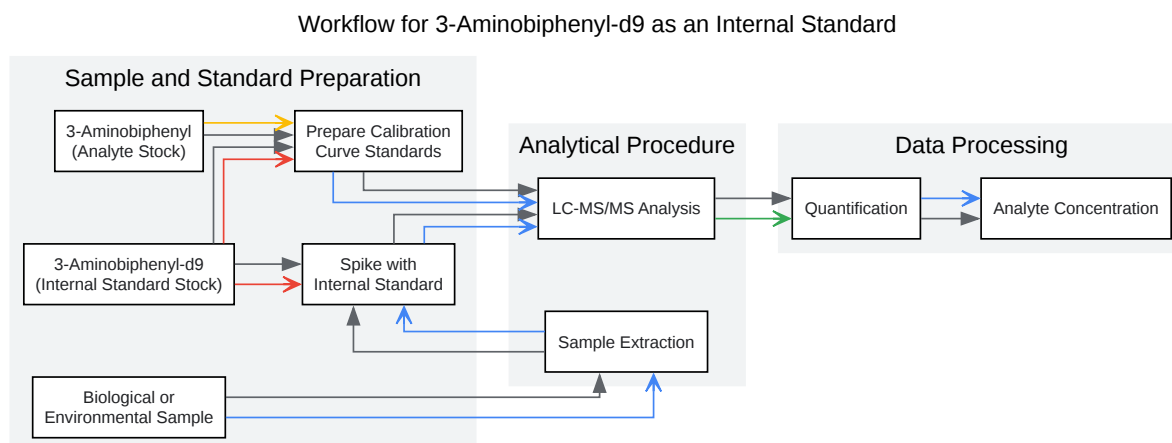
General Protocol for Use as an Internal Standard in LC-MS/MS Analysis

- **Preparation of Standard Solutions:** A stock solution of **3-Aminobiphenyl-d9** is prepared in a suitable organic solvent (e.g., methanol). A series of working standard solutions are then prepared by serial dilution.
- **Sample Preparation:** The biological or environmental sample to be analyzed is subjected to an appropriate extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte of interest (3-Aminobiphenyl).
- **Internal Standard Spiking:** A known amount of the **3-Aminobiphenyl-d9** internal standard solution is added to the extracted sample prior to analysis.

- **LC-MS/MS Analysis:** The sample is injected into an LC-MS/MS system. The chromatographic conditions are optimized to separate the analyte from other matrix components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and the internal standard.
- **Quantification:** The concentration of the analyte in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve generated from standards with known concentrations of the analyte and a fixed concentration of the internal standard.

Visualization

The following diagram illustrates a typical workflow for the use of **3-Aminobiphenyl-d9** as an internal standard in a quantitative analytical experiment.



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Caption: General workflow for quantitative analysis using **3-Aminobiphenyl-d9** as an internal standard.

Safety Information

A specific safety data sheet (SDS) for **3-Aminobiphenyl-d9** should be obtained from the supplier. The safety information for the non-deuterated 3-Aminobiphenyl suggests that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated area or fume hood.

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